molecular formula C18H21F3N4O3 B2405648 4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034280-49-2

4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2405648
CAS No.: 2034280-49-2
M. Wt: 398.386
InChI Key: AHGFOMGTKZNFMC-UHFFFAOYSA-N
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Description

4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H21F3N4O3 and its molecular weight is 398.386. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-2-[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O3/c1-12-5-3-4-6-14(12)28-11-15(26)24-9-7-13(8-10-24)25-17(27)23(2)16(22-25)18(19,20)21/h3-6,13H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGFOMGTKZNFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3} with a molecular weight of approximately 412.51 g/mol. The structure features a trifluoromethyl group, a piperidine moiety, and an o-tolyloxyacetyl group, which are significant for its biological activity.

Physical Properties

  • Molecular Weight : 412.51 g/mol
  • Purity : Typically around 95%
  • Solubility : Soluble in organic solvents; limited aqueous solubility.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit various strains of bacteria and fungi. The specific compound under discussion has been evaluated for its ability to inhibit Mycobacterium tuberculosis thymidine monophosphate kinase (MtbTMPK), an important target for tuberculosis treatment.

Table 1: Inhibitory Activity Against MtbTMPK

CompoundIC50 (µM)Remarks
This compoundTBDAntimycobacterial activity pending further studies
Related Compound A11 ± 2Confirmed inhibitor
Related Compound B17 ± 3Confirmed inhibitor

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival. For example, the inhibition of MtbTMPK disrupts nucleotide synthesis in Mycobacterium tuberculosis, leading to reduced bacterial proliferation.

Case Studies

Several studies have explored the biological activity of similar triazole derivatives:

  • Study on Antimycobacterial Activity :
    • A series of triazole compounds were synthesized and tested against MtbTMPK.
    • Results demonstrated that modifications in the piperidine ring significantly affected inhibitory potency.
    • Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.
  • Antitumor Activity :
    • Some triazole derivatives have been investigated for their anticancer properties.
    • In vitro studies revealed that certain analogs exhibited cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
  • Anti-inflammatory Effects :
    • Triazole compounds have also been studied for their ability to inhibit cyclooxygenase enzymes (COX), contributing to their anti-inflammatory properties.
    • Research indicates that structural modifications can enhance selectivity for COX-II over COX-I.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing 4-methyl-1-(1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one?

  • Methodology : The synthesis typically involves sequential functionalization of the piperidine and triazole moieties. Key steps include:

  • N-alkylation : Introduction of the o-tolyloxyacetyl group to the piperidine ring under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Triazole formation : Cyclization using hydrazine derivatives, followed by trifluoromethylation via electrophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates, with final purity ≥95% confirmed by HPLC .

Q. How is the molecular structure of this compound validated post-synthesis?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Crystallize the compound and refine the structure using SHELXL (space group, R-factor < 0.05) .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Verify proton environments (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹³C) and piperidine ring conformation .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the acylation of the piperidine intermediate?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to balance reactivity and side-product formation .
  • Catalyst selection : Compare Cs₂CO₃ (enhances nucleophilicity) vs. DMAP (acyl transfer catalyst) for o-tolyloxyacetyl coupling .
  • Temperature gradients : Use microwave-assisted synthesis (50–100°C, 30 min) to accelerate kinetics while minimizing decomposition .

Q. How are contradictions in crystallographic data resolved when refining the structure of this compound?

  • Methodology :

  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to model overlapping reflections from crystal twinning .
  • Disorder modeling : Apply PART/SUMP restraints for flexible groups (e.g., o-tolyloxyacetyl side chain) .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What strategies are employed to analyze the compound’s stability under varying pH and oxidative conditions?

  • Methodology :

  • Forced degradation studies :
  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h), monitor via LC-MS for hydrolyzed products (e.g., cleavage of acetyl-piperidine bond) .
  • Oxidative stress : Expose to H₂O₂ (3% w/v) and track trifluoromethyl group integrity via ¹⁹F NMR .
  • Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .

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